molecular formula C21H15F6N3O3 B2879591 1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 339025-59-1

1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B2879591
CAS No.: 339025-59-1
M. Wt: 471.359
InChI Key: YCRNZSDDVBADAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-Oxo-5-(trifluoromethyl)pyridine, is synthesized through a Friedel-Crafts acylation reaction involving trifluoromethylbenzene and a suitable acyl chloride.

    N-Alkylation: The pyridine intermediate is then alkylated using a benzyl halide to introduce the phenyl group.

    Urea Formation: The final step involves the reaction of the alkylated pyridine with 4-(trifluoromethoxy)phenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as recrystallization, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, 1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of pharmaceuticals targeting specific diseases. Its trifluoromethyl groups are known to enhance metabolic stability and bioavailability.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism by which 1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(methoxy)phenyl]urea: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness: The presence of both trifluoromethyl and trifluoromethoxy groups in 1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea imparts unique electronic and steric properties, enhancing its reactivity and potential applications compared to similar compounds. These groups contribute to the compound’s stability, lipophilicity, and ability to interact with biological targets effectively.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

1-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F6N3O3/c22-20(23,24)14-3-10-18(31)30(12-14)11-13-1-4-15(5-2-13)28-19(32)29-16-6-8-17(9-7-16)33-21(25,26)27/h1-10,12H,11H2,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRNZSDDVBADAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.